molecular formula C27H19N3O2 B2645533 (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one CAS No. 1312003-76-1

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one

Cat. No. B2645533
CAS RN: 1312003-76-1
M. Wt: 417.468
InChI Key: PNTZSQSIGKLROG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, also known as QMQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. QMQ has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Corrosion Inhibition

The quinoxalin-6-yl)acryloyl moiety, similar to structures studied in derivatives like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has been evaluated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Investigations into the corrosion inhibition mechanisms involve weight loss measurement, potentiodynamic polarization measurement (PDP), electrochemical impedance spectroscopy, SEM/EDS, and theoretical methods. These studies indicate the potential of quinoxaline derivatives as mixed-type inhibitors, with inhibition efficiencies increasing with concentration and demonstrating adherence to the Langmuir isotherm model for adsorption (Khattabi et al., 2019).

Anticancer Activity

Quinoxalin-6-yl acryloyl derivatives have shown promise in the field of oncology, particularly in the treatment of prostate cancer. A series of quinolinyl acrylate derivatives demonstrated significant efficacy against human prostate cancer cells both in vitro and in vivo, affecting cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity. The studies highlight the multi-target efficacy of these derivatives and their potential therapeutic applications in treating prostate cancer (Rodrigues et al., 2012).

Antimicrobial and Antitubercular Activities

Quinoxalinone derivatives, including those structurally related to (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, have been researched for their antimicrobial properties. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione have shown significant antimicrobial activity, including antitubercular effects against Mycobacterium tuberculosis H(37)Rv and notable antibacterial and antifungal activities. These findings underscore the potential of quinoxaline derivatives in developing new antimicrobial agents (Ramalingam et al., 2010).

properties

IUPAC Name

1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTZSQSIGKLROG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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